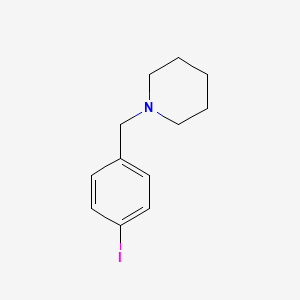

1-(4-Iodobenzyl)piperidine

説明

Significance of Piperidine (B6355638) Scaffolds in Organic Synthesis

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. ijnrd.orgtandfonline.comnih.gov Its prevalence underscores its importance as a "privileged scaffold" in medicinal chemistry, a core structure that is capable of binding to multiple biological targets. The versatility of the piperidine ring allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties. ijnrd.org Piperidine derivatives are found in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and antihistamines, highlighting the broad therapeutic potential of this heterocyclic system. nih.govresearchgate.net The ability to synthesize a diverse library of piperidine derivatives through various synthetic methodologies, including multicomponent reactions, further enhances its value in drug discovery and development. taylorfrancis.com

Role of Halogenated Benzyl (B1604629) Moieties in Synthetic Strategy

The incorporation of a halogenated benzyl group, in this case, a 4-iodobenzyl moiety, into a molecule is a strategic decision in synthetic and medicinal chemistry. Halogens, particularly iodine, can significantly influence a compound's physicochemical properties. The presence of the iodine atom on the benzyl ring can increase lipophilicity, which may enhance the molecule's ability to cross biological membranes. Furthermore, halogen atoms can participate in halogen bonding, a non-covalent interaction that can play a crucial role in ligand-receptor binding, potentially improving the affinity and selectivity of a drug candidate for its target. researchgate.netbg.ac.rs From a synthetic standpoint, the iodine atom serves as a versatile handle for further chemical transformations, such as cross-coupling reactions, allowing for the construction of more complex molecular architectures. The strategic placement of halogens on a benzyl ring is a key tool for modulating the electronic and steric properties of a molecule, thereby influencing its biological activity. mdpi.comconicet.gov.ar

Overview of Research Trajectories for the Compound

Research involving 1-(4-iodobenzyl)piperidine primarily positions it as a key intermediate in the synthesis of more complex and functionally diverse molecules. While the compound itself is not typically the final bioactive agent, its structural components make it a valuable starting material or building block in several areas of medicinal chemistry research.

One significant research trajectory involves its use in the development of radiolabeled imaging agents. For instance, a derivative, [¹²³I]-4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidine, was synthesized and evaluated as a potential tracer for single-photon emission computed tomography (SPECT) imaging of the dopamine (B1211576) transporter (DAT). nih.govnih.gov Although this specific tracer was found to be unsuitable for DAT mapping, it showed potential as a tracer for the P-glycoprotein (P-gp) transporter, highlighting the compound's utility in developing probes for biological imaging. nih.govnih.gov

Another area of investigation leverages the this compound core for the synthesis of potential therapeutic agents. The piperidine and iodobenzyl motifs are incorporated into larger molecules designed to interact with specific biological targets. For example, derivatives have been explored for their potential as anticancer agents and for their neuroprotective effects. The synthesis of various analogs, where the piperidine or the benzyl moiety is further functionalized, allows for the exploration of structure-activity relationships to optimize biological activity. acs.org

The following table provides a summary of the key properties of this compound:

| Property | Value | Source |

| IUPAC Name | 1-[(4-iodophenyl)methyl]piperidine | nih.gov |

| CAS Number | 651022-26-3 | nih.govsigmaaldrich.com |

| Molecular Formula | C₁₂H₁₆IN | nih.gov |

| Molecular Weight | 301.17 g/mol | nih.govsigmaaldrich.com |

| InChI Key | UBTQOFNYBSZILI-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

Structure

3D Structure

特性

IUPAC Name |

1-[(4-iodophenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16IN/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-14/h4-7H,1-3,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBTQOFNYBSZILI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428760 | |

| Record name | 1-(4-Iodobenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651022-26-3 | |

| Record name | 1-(4-Iodobenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Iodobenzyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 4 Iodobenzyl Piperidine and Analogues

Strategic Retrosynthetic Analysis

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available precursors.

For 1-(4-Iodobenzyl)piperidine, the most logical and common retrosynthetic disconnection is at the N-benzyl bond (a C-N bond). This bond is strategically cleaved because its formation is synthetically straightforward. This disconnection simplifies the target molecule into two key fragments, revealing the fundamental building blocks required for its assembly.

The disconnection of the C-N bond in this compound yields two precursor synthons: a nucleophilic piperidine (B6355638) unit and an electrophilic 4-iodobenzyl unit. These conceptual fragments correspond to readily available chemical reagents:

Nucleophile: Piperidine, a cyclic secondary amine, serves as the nitrogen nucleophile.

Electrophile: A 4-iodobenzyl halide, such as 4-iodobenzyl bromide or 4-iodobenzyl chloride, acts as the electrophilic component. The halogen atom serves as a good leaving group, facilitating the reaction with the nucleophilic piperidine.

This analysis points directly toward a nucleophilic substitution pathway as the most direct synthetic route.

Direct Alkylation Approaches for N-Alkylation of Piperidine

Direct N-alkylation is a primary and widely practiced method for synthesizing N-substituted piperidines. This approach involves the reaction of piperidine with a suitable electrophile, in this case, a 4-iodobenzyl halide.

The choice of the electrophile is critical for an efficient reaction. 4-Iodobenzyl halides are effective alkylating agents. While both chlorides and bromides can be used, benzyl (B1604629) bromides are often more reactive than the corresponding chlorides, which can lead to faster reaction times or milder required conditions. The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of piperidine attacks the benzylic carbon, displacing the halide ion.

The reaction mechanism (SN1 vs. SN2) can be influenced by the specific substituents on the benzyl halide and the reaction conditions. For instance, electron-donating groups on the aromatic ring can stabilize a benzylic carbocation, favoring an SN1 pathway, whereas SN2 pathways are also common for benzyl halides.

The success of the N-alkylation reaction depends heavily on the chosen conditions, including the base, solvent, and temperature. A base is typically required to neutralize the hydrogen halide formed during the reaction, preventing the protonation of the piperidine nucleophile and the formation of an unreactive ammonium (B1175870) salt.

Common conditions involve stirring piperidine with the 4-iodobenzyl halide in the presence of a mild inorganic base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base such as diisopropylethylamine (DIPEA). The choice of solvent is also crucial; polar aprotic solvents like acetonitrile (B52724) (CH₃CN) or dichloromethane (B109758) (DCM) are frequently employed. researchgate.net In some cases, polar protic solvents like ethanol (B145695) have also been used, sometimes in combination with microwave irradiation to accelerate the reaction.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Electrophile | 4-Iodobenzyl bromide | 4-Iodobenzyl chloride | 4-Iodobenzyl bromide |

| Base | Potassium Carbonate (K₂CO₃) | Diisopropylethylamine (DIPEA) | N/A (Excess Piperidine) |

| Solvent | Acetonitrile (CH₃CN) | Dichloromethane (DCM) | Ethanol (EtOH) |

| Temperature | Room Temperature to Reflux | Room Temperature | 80°C (Microwave) |

| Notes | A common set of conditions for SN2 reactions. researchgate.net | Apolar aprotic solvent, suitable for many substitutions. | Excess amine can act as both nucleophile and base. |

Transition Metal-Catalyzed Coupling Reactions for Aromatic Functionalization

Beyond classical nucleophilic substitution, transition metal-catalyzed reactions offer powerful and versatile alternatives for synthesizing molecules like this compound. These methods can involve forming the key C-N bond or constructing the substituted aromatic ring system.

Palladium- and copper-catalyzed cross-coupling reactions are mainstays in modern organic synthesis. mdpi.com For instance, a Negishi cross-coupling reaction can be employed, which involves the coupling of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. researchgate.netuantwerpen.be In a hypothetical synthesis of this compound, one could envision coupling a (piperidin-1-ylmethyl)zinc reagent with 1,4-diiodobenzene.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The presence of an iodo-substituent on the benzyl ring of this compound makes it an excellent substrate for such transformations, allowing for further functionalization into more complex molecules. The reactivity of aryl iodides is generally higher than that of the corresponding bromides or chlorides, often allowing for milder reaction conditions. wikipedia.org

The Sonogashira coupling is a widely used method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. libretexts.org The reaction can be performed under mild conditions, often at room temperature. wikipedia.orglibretexts.org

The general scheme for the Sonogashira coupling of this compound with a terminal alkyne is as follows:

Image depicting the general reaction scheme for Sonogashira coupling.

Image depicting the general reaction scheme for Sonogashira coupling.Key Features of Sonogashira Coupling:

Catalyst System: A palladium(0) catalyst, often generated in situ from a palladium(II) precursor like PdCl₂(PPh₃)₂, and a copper(I) salt (e.g., CuI) are typically employed. libretexts.org Copper-free versions of the Sonogashira reaction have also been developed to avoid the homocoupling of the alkyne. wikipedia.org

Base: An amine base, such as triethylamine (B128534) or piperidine, is used to neutralize the hydrogen halide formed during the reaction.

Solvent: The reaction is often carried out in solvents like DMF, THF, or the amine base itself.

| Parameter | Typical Conditions | Reference |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | libretexts.org |

| Copper Co-catalyst | CuI | libretexts.org |

| Base | Triethylamine, Piperidine | |

| Solvent | DMF, THF, Amine | wikipedia.org |

| Temperature | Room Temperature to 100 °C | nih.gov |

This interactive table summarizes typical conditions for the Sonogashira coupling reaction.

Besides the Sonogashira coupling, other palladium-catalyzed reactions can be employed to functionalize the aryl iodide bond in this compound.

Heck Reaction: This reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. organic-chemistry.org The Heck reaction is known for its excellent trans selectivity. organic-chemistry.org

Suzuki Coupling: The Suzuki coupling creates a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an aryl halide. organic-chemistry.org This reaction is known for its mild conditions and the low toxicity of the boron reagents.

Stille Coupling: The Stille reaction couples an organotin compound with an aryl halide. wikipedia.org A key advantage of the Stille reaction is the stability of the organotin reagents to air and moisture. wikipedia.org However, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org

| Reaction | Coupling Partner | Typical Catalyst | Key Features | Reference |

| Heck | Alkene | Pd(OAc)₂, PdCl₂ | Forms substituted alkenes, often with high stereoselectivity. | organic-chemistry.org |

| Suzuki | Organoboron Reagent | Pd(PPh₃)₄, Pd(OAc)₂ | Mild conditions, low toxicity of reagents. | organic-chemistry.org |

| Stille | Organotin Reagent | Pd(PPh₃)₄ | Stable reagents, but toxic. | wikipedia.orglibretexts.org |

This interactive table provides an overview of other palladium-mediated carbon-carbon bond forming reactions.

Copper-Catalyzed N-Arylation Methods for Piperidine Systems

Copper-catalyzed N-arylation reactions, often referred to as Ullmann or Ullmann-type condensations, are classical methods for the formation of carbon-nitrogen bonds. wikipedia.org These reactions typically involve the coupling of an amine with an aryl halide in the presence of a copper catalyst and a base, often at elevated temperatures. wikipedia.org The Goldberg reaction is a related transformation specifically for the N-arylation of amides. mit.edu

While the direct N-benzylation of piperidine with 4-iodobenzyl halide would not be an N-arylation, the principles of Ullmann-type couplings can be extended to the synthesis of N-benzylpiperidines. More relevant to the synthesis of analogues, these methods are crucial for preparing N-arylpiperidines.

Modern advancements in Ullmann-type reactions have introduced the use of ligands to facilitate the reaction at lower temperatures. scispace.com

| Parameter | Traditional Ullmann | Modern Ullmann-type | Reference |

| Copper Source | Copper powder, CuI, CuO | CuI, Cu(OAc)₂ | wikipedia.org |

| Base | K₂CO₃, Cs₂CO₃ | K₂CO₃, K₃PO₄ | wikipedia.org |

| Ligand | None | Diamines, Amino acids | scispace.com |

| Solvent | DMF, NMP, Nitrobenzene | DMSO, Toluene | wikipedia.org |

| Temperature | >150 °C | 80-120 °C | wikipedia.orgscispace.com |

This interactive table compares traditional and modern Ullmann-type reaction conditions.

Titanium-Catalyzed N-Arylation

While palladium and copper have dominated the field of N-arylation, other transition metals have been explored for C-N bond formation. Titanium-catalyzed hydroamination of alkenes and alkynes represents an alternative approach to forming C-N bonds. ubc.ca This reaction involves the addition of an N-H bond across a C-C multiple bond. For the synthesis of a this compound analogue, this could potentially be achieved by the hydroamination of a suitable styrene (B11656) derivative with piperidine.

Titanium complexes, such as those supported by aminopyridinato ligands, have been shown to be effective catalysts for intramolecular hydroamination reactions. researchgate.net The development of intermolecular variants applicable to a wider range of substrates is an active area of research. researchgate.net

Advanced Synthetic Techniques

To improve reaction efficiency, reduce reaction times, and often enhance product yields, advanced synthetic techniques are increasingly being employed in organic synthesis.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. nih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products by minimizing the formation of byproducts. mdpi.com

Microwave heating has been successfully applied to various palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. mdpi.comnih.gov It has also been shown to be effective in accelerating copper-catalyzed N-arylation reactions. researchgate.net The synthesis of various N-heterocycles, including piperidine derivatives, has been significantly improved through the use of microwave-assisted protocols. unito.itresearchgate.net

Advantages of Microwave-Assisted Synthesis:

Rapid Reaction Times: Reactions can often be completed in minutes instead of hours. mdpi.com

Higher Yields: Increased efficiency can lead to better product yields. nih.gov

Improved Purity: Reduced reaction times can minimize the formation of side products. mdpi.com

Greener Chemistry: Shorter reaction times and often solvent-free conditions contribute to more environmentally friendly processes. nih.gov

Reductive Alkylation Strategies

Reductive alkylation, also known as reductive amination, stands as a powerful and widely employed method for the formation of carbon-nitrogen bonds, making it a primary strategy for the synthesis of this compound. harvard.edu This approach typically involves a one-pot or two-step process where an amine and a carbonyl compound condense to form an imine or iminium ion intermediate, which is then reduced in situ to the target amine. harvard.eduresearchgate.net For the synthesis of this compound, this involves the reaction of 4-iodobenzaldehyde (B108471) with piperidine.

A key advantage of reductive amination is its ability to avoid the overalkylation that can sometimes occur with direct alkylation of amines using alkyl halides. harvard.edu The success of the reaction hinges on the choice of reducing agent, which must selectively reduce the iminium ion intermediate in the presence of the starting aldehyde. mdma.ch

Several reducing agents are commonly used for this transformation, each with its own set of advantages. harvard.edu Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly mild and selective reagent for reductive amination. harvard.edumdma.ch It is not reactive toward most aldehydes and ketones at neutral or slightly acidic pH, but readily reduces the protonated iminium ion formed in the reaction mixture. mdma.ch This selectivity minimizes the side reaction of reducing the starting 4-iodobenzaldehyde to 4-iodobenzyl alcohol. Acetic acid is often used as a catalyst to facilitate the formation of the iminium ion. harvard.eduarkat-usa.org

Another common reagent is sodium cyanoborohydride (NaBH₃CN). It is effective at a pH of 6-8, where it reduces iminium ions faster than ketones or aldehydes. harvard.edumdma.ch However, sodium cyanoborohydride is highly toxic, and its use may lead to cyanide contamination in the final product. harvard.edumdma.ch Catalytic hydrogenation, using a catalyst such as palladium on carbon (Pd/C) with a hydrogen source, is another effective, economical, and scalable method for reductive amination. mdma.chchim.it

The general reaction scheme is presented below:

Reaction of 4-iodobenzaldehyde with piperidine via reductive alkylation.

The selection of the reducing agent and reaction conditions can be tailored to the specific needs of the synthesis, considering factors like functional group tolerance and safety. arkat-usa.orgorganic-chemistry.org

Table 1: Comparison of Reducing Agents for Reductive Alkylation

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Acetic acid catalyst, Dichlorethane (DCE) or Tetrahydrofuran (THF) solvent | Mild, highly selective for iminium ions, safe to handle. harvard.edumdma.ch | Relatively expensive. |

| Sodium Cyanoborohydride (NaBH₃CN) | pH 6-8, Methanol (MeOH) solvent | Effective and well-established. harvard.edu | Highly toxic, potential for cyanide contamination, slow with some substrates. harvard.edumdma.ch |

Fragment Preparation and Functional Group Interconversions for Precursors

The synthesis of this compound via reductive alkylation relies on the availability of two key precursors: 4-iodobenzaldehyde and piperidine. The preparation of these fragments, particularly the substituted aromatic component, involves various functional group interconversion (FGI) strategies. imperial.ac.uk

Synthesis of 4-Iodobenzaldehyde

4-Iodobenzaldehyde is a crystalline solid that serves as the electrophilic component in the reductive amination reaction. guidechem.comsigmaaldrich.com It can be prepared through several synthetic routes.

One common method involves the oxidation of the corresponding alcohol, 4-iodobenzyl alcohol. A variety of oxidizing agents can be employed for this conversion of a primary alcohol to an aldehyde, including chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or non-chromium alternatives such as the Dess-Martin periodinane (DMP). guidechem.comnih.gov

Another route is through a Finkelstein-type reaction, starting from a more readily available halogenated benzaldehyde, such as 4-bromobenzaldehyde (B125591). vanderbilt.edu This halogen exchange can be accomplished by treating 4-bromobenzaldehyde with an iodide salt, like potassium iodide (KI), often in the presence of a copper(I) iodide (CuI) catalyst in a high-boiling solvent. guidechem.comchemicalbook.com

Table 2: Selected Synthetic Routes to 4-Iodobenzaldehyde

| Starting Material | Reagents and Conditions | Reaction Type | Reference |

|---|---|---|---|

| 4-Iodobenzyl alcohol | Dess-Martin Periodinane (DMP), Dichloromethane (CH₂Cl₂) | Oxidation | guidechem.com |

Synthesis of the 4-Iodobenzyl Halide Fragment

While reductive alkylation is a preferred method, direct alkylation of piperidine with a 4-iodobenzyl halide represents an alternative pathway. The key precursor for this route is 4-iodobenzyl bromide. This compound is a lachrymatory, light-sensitive crystalline solid. chemicalbook.comsigmaaldrich.com It is typically synthesized via the radical bromination of 4-iodotoluene. The reaction is initiated by light or a radical initiator (like AIBN) and uses a brominating agent such as N-bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride. guidechem.comprepchem.com

Piperidine and its Analogues

Piperidine is a widely available commercial chemical. For the synthesis of more complex analogues, substituted piperidines are required. The construction of the piperidine ring itself is a broad field within organic chemistry. Common strategies include the hydrogenation of pyridine (B92270) derivatives and various intramolecular cyclization reactions, such as intramolecular reductive amination of dicarbonyl compounds. chim.itnih.gov These methods allow for the preparation of a diverse range of substituted piperidines that can then be used to generate analogues of the target compound. researchgate.net

Chemical Reactivity and Transformation Pathways of 1 4 Iodobenzyl Piperidine

Reactivity of the Iodine Atom in the Para Position of the Benzyl (B1604629) Group

The carbon-iodine bond on the phenyl ring is a key site for functionalization, primarily through substitution and metal-catalyzed cross-coupling reactions.

While aryl halides are generally less reactive towards nucleophilic aromatic substitution (SNAr) compared to substrates with strong electron-withdrawing groups, the iodine atom in 1-(4-Iodobenzyl)piperidine can be replaced under specific conditions. The typical leaving group order in SNAr reactions is F > NO2 > Cl ≈ Br > I, which suggests that iodide is a relatively poor leaving group in these processes. nih.gov

However, nucleophilic substitution can be facilitated through mechanisms other than the classic SNAr pathway. For instance, halogen exchange reactions are a common method for introducing radioisotopes of iodine into molecules via nucleophilic substitution. nih.gov This type of transformation is often enhanced by the use of copper salts, which can form an intermediate complex with the aryl halide, thereby facilitating the nucleophilic attack of the incoming iodide. nih.gov While direct displacement by other nucleophiles is challenging, specialized conditions, such as transition-metal catalysis, can enable these transformations.

The iodine atom makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. researchgate.net These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. The high reactivity of the C-I bond allows these couplings to proceed under relatively mild conditions. researchgate.net

Prominent examples of cross-coupling reactions involving aryl iodides include:

Suzuki-Miyaura Coupling: Reaction with organoboron compounds (boronic acids or esters) to form new C-C bonds. This protocol is known for its tolerance of a wide range of functional groups. organic-chemistry.org

Buchwald-Hartwig Amination: Coupling with amines to form C-N bonds, enabling the synthesis of more complex aniline (B41778) derivatives. nih.gov

Sonogashira Coupling: Reaction with terminal alkynes to create aryl-alkyne structures.

Negishi Coupling: The coupling of organozinc compounds with aryl halides, catalyzed by nickel or palladium complexes. researchgate.net

Heck Coupling: The reaction of the aryl iodide with an alkene to form a substituted alkene.

These reactions demonstrate the versatility of the aryl iodide group as a synthetic handle for elaborate molecular construction. researchgate.netnih.gov

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | C-C | Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand |

| Buchwald-Hartwig | Amine (R₂NH) | C-N | Pd₂(dba)₃ with a bulky phosphine ligand (e.g., XPhos) |

| Sonogashira | Terminal Alkyne (R-C≡CH) | C-C (sp) | PdCl₂(PPh₃)₂, CuI |

| Negishi | Organozinc (R-ZnX) | C-C | Pd(PPh₃)₄ or Ni(dppe)Cl₂ |

| Heck | Alkene (CH₂=CHR) | C-C (sp²) | Pd(OAc)₂, PPh₃ |

Reactions Involving the Piperidine (B6355638) Nitrogen

The nitrogen atom of the piperidine ring is a secondary amine, which imparts it with distinct nucleophilic and basic properties.

The lone pair of electrons on the nitrogen atom makes it a potent nucleophile. nih.gov This characteristic allows it to readily participate in reactions with a variety of electrophiles. Common transformations involving the piperidine nitrogen include:

Alkylation: Reaction with alkyl halides to form quaternary ammonium (B1175870) salts.

Acylation: Reaction with acyl chlorides or anhydrides to form amides. For example, the reaction of a substituted piperidine with an acid chloride is a common synthetic step. researchgate.net

Reductive Amination: The piperidine nitrogen can be introduced onto a carbonyl compound through the formation of an iminium ion intermediate followed by reduction. nih.gov

Michael Addition: As a strong nucleophile, it can participate in conjugate additions to α,β-unsaturated carbonyl compounds.

The nucleophilicity of the piperidine nitrogen is a cornerstone of its chemical reactivity, enabling its incorporation into more complex molecular frameworks. guidechem.com

The nitrogen atom's lone pair also allows the entire this compound molecule to act as a ligand in coordination chemistry. It can coordinate to various metal centers to form metal complexes. nsu.ru Ligand exchange is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. rsc.org

While specific studies detailing this compound in ligand exchange reactions are not extensively documented, the principle applies. If coordinated to a metal, the piperidine moiety could be displaced by a different, stronger-binding ligand. The efficiency of this exchange would depend on several factors, including the nature of the metal ion, the solvent, and the relative Lewis basicities of the competing ligands. rsc.org

Transformations of the Benzylic Methylene (B1212753) Group

The benzylic methylene group (-CH2-) is activated by both the adjacent phenyl ring and the piperidine nitrogen. The C-H bonds at this position are weaker than those of a simple alkane, making this site susceptible to a range of transformations. masterorganicchemistry.com

Key reactions involving the benzylic methylene group include:

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the benzylic position. masterorganicchemistry.com This aggressive oxidation typically cleaves the benzylic C-H bonds to form a carboxylic acid at the benzylic carbon, which in this case would lead to the cleavage of the benzyl-piperidine bond. masterorganicchemistry.com

Radical Halogenation: In the presence of a radical initiator and a halogen source like N-Bromosuccinimide (NBS), the benzylic hydrogen can be selectively replaced by a halogen atom.

Deprotonation and Functionalization: The benzylic protons are acidic enough to be removed by a strong base. The resulting carbanion is stabilized by resonance with the phenyl ring and can then react with various electrophiles. For instance, deprotonation with potassium tert-butoxide can generate a benzylic anion that participates in subsequent addition or cyclization reactions. The diastereotopic nature of these protons, arising from the chirality of the molecule or its environment, can influence the stereochemical outcome of such reactions. researchgate.net

| Reactive Site | Reaction Type | Description | Key Reagents/Conditions |

|---|---|---|---|

| Iodine Atom | Nucleophilic Substitution | Replacement of iodine by a nucleophile. | Cu(I/II) salts, high temperatures. |

| Cross-Coupling | Formation of C-C or C-Heteroatom bonds. | Pd catalysts, organometallic reagents. | |

| Piperidine Nitrogen | Nucleophilic Attack | Reaction with electrophiles (alkylation, acylation). | Alkyl halides, acyl chlorides. |

| Ligand Coordination | Acts as a ligand to metal centers. | Transition metal salts. | |

| Benzylic Methylene | Oxidation/Halogenation | Functionalization of benzylic C-H bonds. | KMnO₄, NBS. |

| Deprotonation | Formation of a benzylic anion for further reaction. | Strong bases (e.g., t-BuOK). |

Oxidation Reactions at the Benzylic Position

The benzylic position of this compound, the carbon atom situated between the phenyl ring and the piperidine nitrogen, is susceptible to oxidation. youtube.com This reactivity stems from the ability of the adjacent benzene (B151609) ring to stabilize radical or ionic intermediates formed during the reaction. Strong oxidizing agents are capable of converting the benzylic CH₂ group into a carbonyl group.

The use of powerful oxidants like potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) under heating conditions can lead to the oxidation of the benzylic carbon. youtube.com This reaction typically transforms the benzylic methylene group into a ketone, yielding 4-iodobenzoylpiperidine. The reaction requires the presence of at least one hydrogen atom on the benzylic carbon.

Table 1: Oxidation at the Benzylic Position

| Reactant | Reagent(s) | Product | Reaction Type |

|---|

Derivatization Reactions for Chemical Modification

The structure of this compound allows for numerous derivatization reactions, enabling the synthesis of a wide array of analogues for various research applications. These modifications can occur at the piperidine nitrogen, the aromatic ring, or the benzylic position.

Silylation Reactions

Silylation involves the introduction of a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group, onto a molecule. While silylation can target various functional groups, in the context of this compound, it could theoretically occur at the aromatic C-H bonds through catalyzed reactions. escholarship.org Iridium-catalyzed silylation of aromatic C-H bonds is a known method for introducing silyl groups to arenes. escholarship.org This process often requires a specific catalyst and reaction conditions to achieve high selectivity. escholarship.org Another possibility is the reaction with silylating agents like hexamethyldisilazane (B44280) (HMDS), which can react with amines, though this would target the piperidine nitrogen. researchgate.net

Acylation Reactions

The secondary amine of the piperidine ring in this compound is nucleophilic and readily undergoes acylation. This reaction involves treating the compound with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), typically in the presence of a base to neutralize the acid byproduct. google.com This process results in the formation of an N-acylpiperidine derivative, effectively converting the amine into an amide. This modification is significant as it alters the basicity and electronic properties of the piperidine nitrogen. For instance, reacting this compound with acetic anhydride would yield 1-acetyl-4-(4-iodobenzyl)piperidine.

Alkylation Reactions

Further alkylation of the tertiary amine in this compound can occur to form a quaternary ammonium salt. This reaction, known as quaternization, happens when the compound is treated with an alkyl halide. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, resulting in the formation of a new carbon-nitrogen bond and a positively charged nitrogen center.

Alternatively, alkylation can be directed to the carbon skeleton of the piperidine ring. The regioselective alkylation at the 3-position of piperidine can be achieved through a multi-step process involving the formation of an enamide anion intermediate, which then reacts with an alkyl halide. odu.edu

Table 2: Derivatization Reactions

| Reaction Type | Reagent(s) | Site of Modification | Product Type |

|---|---|---|---|

| Silylation | Iridium catalyst, Hydrosilane | Aromatic C-H | Aryl silane |

| Acylation | Acyl chloride or Acid anhydride | Piperidine Nitrogen | N-Acylpiperidine |

| Alkylation (Quaternization) | Alkyl halide | Piperidine Nitrogen | Quaternary Ammonium Salt |

Piperidine-Based Tagging and Labeling Strategies

The iodoaryl moiety of this compound is particularly useful for tagging and labeling strategies via transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is a versatile handle for forming new carbon-carbon or carbon-heteroatom bonds. For example, the Suzuki coupling reaction can be employed to attach various aryl or vinyl groups by reacting this compound with an organoboron compound in the presence of a palladium catalyst. organic-chemistry.org This methodology is highly efficient for constructing complex molecules and is widely used in drug discovery. organic-chemistry.org This allows for the introduction of reporter groups, fluorescent tags, or other functionalities onto the benzyl portion of the molecule.

Investigation of Reaction Mechanisms

Understanding the mechanisms of these reactions is crucial for controlling reaction outcomes and designing synthetic routes.

Benzylic Oxidation : The oxidation at the benzylic position is understood to proceed through intermediates that are stabilized by the aromatic ring. The mechanism can involve the formation of a benzylic radical or a benzylic cation, which is then further oxidized to the carbonyl compound.

N-Acylation and N-Alkylation : The acylation and alkylation reactions at the piperidine nitrogen follow standard nucleophilic substitution pathways. The nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent or the α-carbon of the alkyl halide. In the case of alkylation with benzyl chlorides, the mechanism can have characteristics of both SN1 and SN2 reactions, depending on the specific substrate and reaction conditions. echemi.com

Aromatic Silylation : The mechanism for iridium-catalyzed C-H silylation is complex, involving a catalytic cycle that includes oxidative addition of the hydrosilane to the iridium center, C-H bond activation/cleavage, and reductive elimination to form the silylated arene and regenerate the catalyst. escholarship.org

Suzuki Coupling : The mechanism of the Suzuki coupling reaction is a well-established catalytic cycle involving a palladium catalyst. The key steps are:

Oxidative Addition : The palladium(0) catalyst reacts with the aryl iodide (this compound) to form a palladium(II) intermediate.

Transmetalation : The organoboron reagent transfers its organic group to the palladium complex.

Reductive Elimination : The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst. organic-chemistry.org

Advanced Analytical Characterization Methodologies for 1 4 Iodobenzyl Piperidine

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental in separating 1-(4-Iodobenzyl)piperidine from reaction mixtures, by-products, or impurities. The choice of technique depends on the compound's volatility and polarity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound and related derivatives. nih.gov Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a non-polar stationary phase and a polar mobile phase.

Research Findings: Studies on analogous piperidine (B6355638) derivatives demonstrate the effectiveness of HPLC for purity verification. For instance, the analysis of 1-(4-Iodobenzyl)-4-methoxypiperidine often uses a C18 column with a mobile phase consisting of an acetonitrile (B52724) and water gradient. Purity assessments typically aim for a result greater than 95%. In the analysis of other piperidine derivatives, methods have been detailed using Gemini C18 or Select C18 columns with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water and acetonitrile. nih.gov The use of a UV-VIS detector is common, with monitoring at wavelengths such as 210, 254, and 280 nm to detect the aromatic moiety of the molecule. nih.gov Furthermore, in metabolic studies of radiolabeled analogs like [¹²³I]-(4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidine), RP-HPLC is crucial for separating the parent compound from its metabolites in biological samples. snmjournals.org

Typical HPLC Parameters for Analysis of Substituted Benzylpiperidines

| Parameter | Description | Source |

|---|---|---|

| Column | C18, Gemini C18, Select C18 | nih.gov |

| Mobile Phase | Acetonitrile / Water (with 0.1% TFA) | nih.gov |

| Detection | UV-VIS at 210, 254, 280 nm | nih.gov |

| Flow Rate | 0.8 - 1.0 mL/min | nih.gov |

| Purpose | Purity Assessment (>95%), Metabolite Separation | snmjournals.org |

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. phenomenex.com However, direct analysis of this compound can be challenging due to the polarity of the secondary amine within the piperidine ring, which can lead to poor peak shape and interactions with the GC column. jfda-online.comchromforum.org

The Role of Derivatization: To overcome these limitations, chemical derivatization is frequently employed. phenomenex.comsigmaaldrich.com This process modifies the analyte to make it more volatile and thermally stable. sigmaaldrich.com For amines like the piperidine moiety, silylation is a common derivatization strategy. phenomenex.comsigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used to replace the active hydrogen on the nitrogen atom with a non-polar trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com This reduces polarity and improves chromatographic behavior. phenomenex.com Another reagent used for derivatizing primary and secondary amines is N-methyl-bis(trifluoroacetamide) (MBTFA). chromforum.org

Research Findings: While specific GC methods for this compound are not extensively detailed in public literature, the principles are well-established from work on other amines and piperidine-containing compounds. rsc.orgresearchgate.net The process involves reacting the analyte with a derivatizing agent before injection into the GC system, which is typically equipped with a mass spectrometer (GC-MS) for detection and identification. jfda-online.comrsc.org The selection of the derivatization reagent and reaction conditions (e.g., temperature, time) must be optimized to ensure complete conversion of the analyte to its derivative. sigmaaldrich.com

Supercritical Fluid Chromatography (SFC) bridges the gap between gas and liquid chromatography, using a supercritical fluid (most commonly carbon dioxide) as the mobile phase. ufl.eduresearchgate.net It is particularly advantageous for the separation of compounds that are non-volatile or thermally labile and therefore unsuitable for GC. ufl.edu

Research Findings: SFC is a versatile technique applicable to a wide range of compounds, including drugs and natural products. ufl.edu The instrumentation often resembles HPLC systems but includes a pressure regulator to maintain the mobile phase in its supercritical state. chromatographyonline.com The solvent strength of the mobile phase can be adjusted by changing the pressure and temperature, or by adding polar co-solvents (modifiers) like methanol. ufl.edu For the analysis of piperidine derivatives, SFC can offer faster separations and different selectivity compared to HPLC. Stationary phases commonly used in HPLC, such as silica, phenyl, and cyano-bonded phases, can also be employed in SFC. chromatographyonline.com In some applications, derivatization is used to enhance detection in SFC-MS. For example, tagging compounds with a high proton affinity group, such as N-(4-aminophenyl)piperidine, has been shown to significantly improve detection limits for organic acids. nsf.govnih.govrowan.edu This principle could be adapted for specific analytical challenges involving this compound.

Spectroscopic Approaches for Structural Confirmation and Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of this compound. NMR provides detailed information about the carbon-hydrogen framework, while MS gives data on the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton. researchgate.net

Research Findings: While the specific spectrum for this compound is not readily published, its features can be accurately predicted based on data from closely related analogs such as 1-(4-bromobenzyl)piperidine (B69257) and 1-benzylpiperidine. rsc.orgresearchgate.net The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the iodobenzyl group, the benzylic methylene (B1212753) protons, and the protons of the piperidine ring. The ¹³C NMR spectrum will correspondingly show signals for each unique carbon atom in the molecule.

Predicted NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| **Aromatic CH (ortho to CH₂) ** | ~7.1-7.3 (d) | ~131 |

| Aromatic CH (ortho to I) | ~7.6-7.8 (d) | ~137 |

| Aromatic C-I | - | ~92 |

| Aromatic C-CH₂ | - | ~138 |

| Benzylic CH₂ | ~3.4-3.6 (s) | ~62-63 |

| Piperidine CH₂ (C2, C6) | ~2.3-2.5 (t) | ~54 |

| Piperidine CH₂ (C3, C5) | ~1.5-1.7 (m) | ~26 |

| Piperidine CH₂ (C4) | ~1.4-1.6 (m) | ~24 |

Note: Predicted values are based on data for analogous compounds. rsc.orgchemicalbook.com d=doublet, t=triplet, m=multiplet, s=singlet.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the confirmation of the molecular formula C₁₂H₁₆IN.

Research Findings: The exact mass of this compound is 301.03275 Da. nih.gov In MS analysis, the compound is ionized, and the resulting molecular ion (M•+) is detected. The mass spectrum also shows peaks corresponding to fragment ions, which are formed when the molecular ion breaks apart. libretexts.org The pattern of these fragments provides valuable structural information.

Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion, subjecting it to further fragmentation, and analyzing the resulting product ions. spectroscopyonline.comnih.gov This provides more detailed structural insights.

Predicted Fragmentation Pattern for this compound For this compound, common fragmentation pathways would include:

Benzylic cleavage: This is often a dominant fragmentation pathway, leading to the formation of a stable tropylium-like ion or a piperidinemethyl radical and an iodobenzyl cation (m/z 217), or a benzyl (B1604629) radical and a piperidinemethyl cation (m/z 98). The most abundant fragment, the base peak, is often a stable carbocation. libretexts.org

Cleavage within the piperidine ring: The piperidine ring can undergo fragmentation, leading to the loss of smaller neutral molecules. massbank.eu

Key Mass Spectrometry Data

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₆IN | nih.gov |

| Molecular Weight | 301.17 g/mol | nih.gov |

| Monoisotopic Mass | 301.03275 Da | nih.gov |

| Predicted Key Fragments (m/z) | 217 ([C₇H₆I]⁺), 98 ([C₆H₁₂N]⁺), 84 ([C₅H₁₀N]⁺) | |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization Mass Spectrometry (EIMS) is a classic and robust technique used for the analysis of volatile and thermally stable compounds. In this method, high-energy electrons bombard the sample molecule, leading to the formation of a molecular ion and a series of characteristic fragment ions.

For this compound, EIMS provides a distinct fragmentation pattern that serves as a molecular fingerprint. The process typically begins with the ejection of an electron from the molecule to form the molecular ion (M⁺). Subsequent fragmentation often involves the cleavage of the benzylic C-N bond, which is a relatively weak point in the structure. This cleavage results in the formation of the tropylium-like iodobenzyl cation and the piperidine radical, or the piperidinyl-methyl cation and an iodine radical. In studies of related structures, EIMS has been conducted using instruments like the VG-Micro Mass 7070F mass spectrometer. nih.gov

Table 1: Predicted EIMS Fragmentation Data for this compound

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Structure |

|---|---|---|

| Molecular Ion [C₁₂H₁₆IN]⁺ | 301.03 | Intact molecule with one electron removed |

| [C₇H₆I]⁺ | 216.95 | 4-Iodobenzyl cation |

| [C₅H₁₀N]⁺ | 84.08 | Piperidine cation |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing compounds that are not easily volatilized, including salts and polar molecules. nih.govuvic.ca ESI-MS typically generates protonated molecules [M+H]⁺ or other adducts (e.g., with sodium, [M+Na]⁺) with minimal fragmentation. nih.gov

This technique is valuable for accurately determining the molecular weight of this compound. For instance, in the analysis of similar piperidine derivatives, ESI has been used to transfer ions from a solution into the gas phase for mass spectrometric detection. nih.gov The confirmation of the molecular formula for related compounds has been achieved using electrospray ionization in the positive mode. google.com In the positive ion mode, this compound is expected to be readily detected as its protonated form [C₁₂H₁₆IN + H]⁺.

Table 2: Expected ESI-MS Adducts for this compound

| Ion Species | Calculated m/z | Description |

|---|---|---|

| [M+H]⁺ | 302.04 | Protonated molecule |

| [M+Na]⁺ | 324.02 | Sodium adduct |

| [2M+H]⁺ | 603.08 | Protonated dimer |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. scispace.com This capability is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas.

For this compound, HRMS can confirm its elemental composition, C₁₂H₁₆IN. Instruments such as Time-of-Flight (TOF) or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers are often employed for these measurements. google.comsnmjournals.org For example, a study on a related compound utilized an Agilent 6210 Time-of-Flight (TOF) LC/MS system for HRMS analysis. google.com Another investigation used a Bruker Daltonics BioApex-II 7T FTICR mass spectrometer equipped with an electrospray source. snmjournals.orgsnmjournals.org The high mass accuracy of HRMS helps to unequivocally verify the identity of the synthesized compound.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Calculated Exact Mass [M] | Calculated Exact Mass [M+H]⁺ |

|---|

Techniques for Purity Determination (e.g., Elemental Analysis)

Beyond structural elucidation, confirming the purity of a chemical sample is a critical aspect of its characterization. Elemental analysis is a fundamental technique for this purpose, providing a quantitative measure of the constituent elements.

Elemental analysis determines the percentage by weight of carbon (C), hydrogen (H), nitrogen (N), and other elements in a sample. The experimentally determined percentages are then compared to the theoretically calculated values based on the compound's molecular formula. A close correlation between the found and calculated values is a strong indicator of the sample's purity. For related, complex piperazine (B1678402) derivatives, elemental analysis has been successfully used to confirm purity by comparing the calculated and found percentages of C, H, and N. snmjournals.org

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 12 | 144.132 | 47.87 |

| Hydrogen | H | 1.008 | 16 | 16.128 | 5.36 |

| Iodine | I | 126.90 | 1 | 126.90 | 42.14 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 4.65 |

| Total | | | | 301.167 | 100.00 |

A sample of this compound is considered pure if the experimentally determined percentages for C, H, and N are within ±0.4% of the calculated theoretical values.

Computational Chemistry and Theoretical Investigations of 1 4 Iodobenzyl Piperidine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of piperidine-containing compounds. nih.govjksus.org DFT methods are employed to optimize the molecular geometry, predict vibrational frequencies (FT-IR), and analyze nuclear magnetic resonance (NMR) spectra. researchgate.net For molecules like 1-(4-Iodobenzyl)piperidine, DFT calculations can determine key electronic properties that govern its behavior.

These calculations often involve functionals like B3LYP or WB97XD combined with appropriate basis sets (e.g., 6-311++G**) to achieve a balance between accuracy and computational cost. jksus.org The absence of imaginary frequencies in the output of such calculations confirms that the optimized structure represents a true energy minimum on the potential energy surface. jksus.org

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net Furthermore, mapping properties like the Molecular Electrostatic Potential (MEP) onto the electron density surface helps identify electrophilic and nucleophilic sites, predicting where the molecule is most likely to interact with other chemical species. mdpi.com

Table 1: Representative Parameters from DFT Calculations on Related Piperidine (B6355638) Derivatives This table is illustrative, based on typical values for similar compounds as specific data for this compound is not publicly available.

| Parameter | Typical Value/Observation | Significance |

| HOMO-LUMO Energy Gap | 4-6 eV | Indicates chemical reactivity and kinetic stability. researchgate.net |

| Dipole Moment | 2-4 D | Measures the overall polarity of the molecule. |

| Molecular Electrostatic Potential (MEP) | Negative potential near the piperidine nitrogen; Positive potential on hydrogens. | Predicts sites for intermolecular interactions, such as hydrogen bonding. mdpi.com |

| Optimized Geometry | Piperidine ring in chair conformation. | Confirms the most stable three-dimensional structure. iucr.orgnih.gov |

Conformational Analysis and Molecular Energetics

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. psu.edu For this compound, the key areas of flexibility are the rotation around the C-N bond connecting the benzyl (B1604629) group to the piperidine ring and the puckering of the piperidine ring itself.

Analysis of Intermolecular Interactions

In the solid state, molecules of this compound are organized into a crystal lattice through a network of non-covalent intermolecular interactions. Understanding these interactions is key to predicting crystal packing, stability, and physical properties.

While this compound does not possess classic hydrogen bond donors (like O-H or N-H), its piperidine nitrogen atom can act as a hydrogen bond acceptor. nih.gov The crystal structures of related compounds frequently show weak C-H···N hydrogen bonds, where activated C-H groups (such as those on the benzyl ring or adjacent to the piperidine nitrogen) interact with the nitrogen atom of a neighboring molecule. acs.orgacs.org Additionally, the iodine atom can participate in halogen bonding, a specific type of non-covalent interaction where the electropositive region on the iodine atom (the σ-hole) interacts with a nucleophilic site, such as the nitrogen atom of another molecule (I···N). iucr.orgacs.org

A more advanced technique involves the calculation of energy frameworks. This method quantifies the interaction energies between pairs of molecules in the crystal lattice and represents them graphically as cylinders connecting the molecular centroids. rsc.orgresearchgate.net The thickness of the cylinders is proportional to the strength of the interaction energy. This provides a clear, intuitive visualization of the most significant interactions holding the crystal together, often revealing patterns like chains or layers that define the crystal's architecture and mechanical properties. rsc.orgnih.gov For this compound, one would expect a framework dominated by dispersion forces, with contributions from electrostatic interactions involving the C-I and C-N bonds.

Table 2: Common Intermolecular Interactions in Related Structures

| Interaction Type | Description | Role in Crystal Packing |

| C-H···π | An interaction between a C-H bond and the electron cloud of the iodobenzyl ring. nih.gov | Contributes to stacking and stabilizes the layered arrangement of aromatic rings. |

| Halogen Bonding (I···N/I···I) | An attractive interaction between the iodine atom and a nitrogen atom or another iodine. iucr.orgacs.org | Can form strong, directional links that significantly influence the supramolecular assembly. |

| van der Waals Forces | General dispersion and dipole-dipole forces. | Provide overall cohesive energy, filling in the spaces between more directional interactions. |

| C-H···N Hydrogen Bonds | Weak hydrogen bonds involving the piperidine nitrogen as an acceptor. acs.org | Form networks that link molecules into chains or sheets. |

Structure-Reactivity and Structure-Property Relationship Modeling

Structure-Activity Relationship (SAR) and Structure-Property Relationship (QSPR) studies aim to build models that correlate a molecule's structural features with its activity or properties. mdpi.commdpi.com For this compound, such models can predict its behavior based on its constituent parts.

The 4-Iodobenzyl Group: The iodine atom significantly increases the lipophilicity (fat-solubility) of the molecule compared to an unsubstituted benzyl group. Its size and polarizability also make it a potential site for halogen bonding, which can be a crucial interaction in biological systems.

The Piperidine Moiety: The basic nitrogen atom of the piperidine ring is a key pharmacophoric feature, capable of forming ionic interactions or hydrogen bonds at physiological pH. The ring itself acts as a rigid scaffold, holding the benzyl group in a specific spatial orientation. researchgate.net

Quantitative models (QSAR/QSPR) use calculated molecular descriptors (e.g., logP, molecular weight, surface area, electronic parameters from DFT) to create mathematical equations that predict properties like receptor binding affinity or membrane permeability. mdpi.comd-nb.info These models are essential in medicinal chemistry for optimizing lead compounds by suggesting structural modifications that are likely to improve a desired property.

Role of 1 4 Iodobenzyl Piperidine As a Chemical Intermediate

Precursor in the Synthesis of Substituted Piperidine (B6355638) Derivatives

1-(4-Iodobenzyl)piperidine serves as an excellent precursor for a variety of substituted piperidine derivatives primarily due to the reactivity of the carbon-iodine (C-I) bond on the aromatic ring. This bond is amenable to numerous palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. nih.gov For instance, the Suzuki coupling reaction can be employed to form a new carbon-carbon bond by reacting the iodo- group with a wide range of boronic acids. organic-chemistry.org This allows for the introduction of diverse aryl or vinyl substituents onto the benzyl (B1604629) moiety, leading to a library of novel piperidine derivatives.

Similarly, other cross-coupling reactions such as the Sonogashira coupling can introduce alkyne functionalities. organic-chemistry.org The versatility of these methods allows for the concise formation of various building blocks essential for drug discovery programs. organic-chemistry.org The piperidine scaffold itself is a privileged structure in medicinal chemistry, and the ability to easily modify the attached benzyl ring makes this compound a valuable starting material for creating analogues of biologically active compounds. ajchem-a.com

Building Block for Diverse Organic Scaffolds

Beyond its role as a direct precursor to simple derivatives, this compound functions as a key building block for constructing more complex and diverse organic scaffolds. The term "building block" in this context refers to a molecule that can be readily incorporated into a larger structure. beilstein-journals.org The presence of the reactive iodine atom allows this compound to be integrated into multi-step syntheses and multicomponent reactions, leading to intricate molecular architectures. researchgate.net

The piperidine unit is a recurring motif in a vast number of natural products and marketed drugs, making it a desirable component to include in novel molecular designs. kcl.ac.ukrsc.org By using this compound, synthetic chemists can introduce the entire benzyl-piperidine fragment into a target molecule in a single step via a cross-coupling reaction. This strategy is highly efficient for assembling molecules that might otherwise require lengthy and complex synthetic routes. The adaptability of this building block to various reaction partners makes it a powerful tool for generating chemical diversity in the pursuit of new therapeutic agents. organic-chemistry.org

Strategies for Further Functionalization of the Piperidine Ring and Benzyl Moiety

The structure of this compound offers two primary sites for further chemical modification: the iodinated benzyl group and the saturated piperidine ring. Strategic functionalization of either part of the molecule can be achieved through distinct chemical approaches.

Functionalization of the Benzyl Moiety: The primary strategy for modifying the benzyl portion of the molecule targets the carbon-iodine bond. This bond is a prime site for transition metal-catalyzed cross-coupling reactions, which tolerate a wide variety of functional groups. organic-chemistry.orgnih.gov

Carbon-Carbon (C-C) Bond Formation: Reactions like the Suzuki (with boronic acids), Stille (with organostannanes), Negishi (with organozinc reagents), and Sonogashira (with terminal alkynes) couplings are highly effective for attaching new carbon-based substituents. organic-chemistry.orgorganic-chemistry.org

Carbon-Nitrogen (C-N) Bond Formation: The Buchwald-Hartwig amination allows for the introduction of various amine groups by coupling the aryl iodide with primary or secondary amines.

Carbon-Oxygen (C-O) Bond Formation: Analogous to amination, ether linkages can be formed through coupling reactions with alcohols or phenols.

Functionalization of the Piperidine Ring: Modifying the saturated piperidine ring is traditionally more challenging but can be achieved using modern synthetic methods, particularly direct C-H functionalization. researchgate.netencyclopedia.pub This approach avoids the need for pre-functionalized starting materials and allows for the direct conversion of a C-H bond into a C-C or other bond.

α-Functionalization: The C-H bonds adjacent to the nitrogen atom (the α-position) are the most activated. acs.org Methods involving the formation of an iminium ion intermediate can be used to introduce nucleophiles at this position. acs.org

Site-Selective Functionalization (C2, C3, C4): Advanced catalytic systems, such as those using rhodium, can achieve site-selective C-H functionalization at the C2, C3, or C4 positions of the piperidine ring. nih.govnih.gov The selectivity is often controlled by the choice of catalyst and any directing or protecting groups on the piperidine nitrogen. nih.govd-nb.info Photoredox catalysis has also emerged as a powerful tool for the C-H functionalization of saturated N-heterocycles. nih.govmdpi.com

Table 2: Potential Functionalization Reactions

| Moiety | Reaction Type | Reagent/Catalyst System | Resulting Functional Group |

|---|---|---|---|

| Benzyl | Suzuki Coupling | Arylboronic acid / Pd catalyst | Aryl |

| Benzyl | Sonogashira Coupling | Terminal alkyne / Pd & Cu catalysts | Alkynyl |

| Benzyl | Buchwald-Hartwig Amination | Amine / Pd catalyst | Amino |

| Piperidine | α-C-H Alkylation | Iminium ion formation + Nucleophile | Alkyl group at C2/C6 |

| Piperidine | Site-Selective C-H Insertion | Diazo compound / Rh catalyst | Functional group at C2, C3, or C4 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Iodobenzyl)piperidine, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves alkylation of piperidine with 4-iodobenzyl halides under basic conditions (e.g., potassium carbonate in acetonitrile). Purification is achieved via column chromatography using silica gel and ethyl acetate/hexane gradients. For radiopharmaceutical applications, HPLC with a C18 column and methanol/water mobile phases ensures >95% purity. Intermediate characterization should include -NMR and LC-MS to confirm structural integrity .

Q. How is this compound utilized in dopamine transporter (DAT) binding assays?

- Methodological Answer : Radiolabeled derivatives (e.g., -analogs) are incubated with DAT-expressing cell membranes (e.g., HEK293 cells transfected with hDAT). Competitive binding assays using -WIN 35,428 as a reference ligand quantify affinity (K). Wash steps with ice-cold buffer and scintillation counting determine displacement efficiency. Nanomolar affinity for DAT (K ~3.8 nM) has been reported, with selectivity over serotonin/norepinephrine transporters validated via parallel assays .

Q. What analytical techniques are critical for characterizing this compound derivatives?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and -/-NMR confirm molecular weight and regiochemistry. For pharmacokinetic studies, LC-MS/MS with electrospray ionization (ESI) quantifies plasma/tissue concentrations. Lipophilicity (logP) is measured via shake-flask assays, while in vitro metabolic stability is assessed using liver microsomes and NADPH cofactors .

Advanced Research Questions

Q. What strategies improve the selectivity of this compound derivatives for DAT over sigma receptors?

- Methodological Answer : Introducing steric hindrance at the piperidine nitrogen (e.g., methyl or benzyl groups) reduces sigma-1 receptor binding. Computational docking (e.g., AutoDock Vina) identifies key DAT interaction residues (e.g., Asp79, Ser422). In vitro selectivity screens using -DTG for sigma receptors and -citalopram for SERT validate modifications. Derivatives with >100-fold DAT/sigma selectivity have been achieved .

Q. How can in vivo pharmacokinetics of this compound-based SPECT tracers be optimized?

- Methodological Answer : Micro-SPECT/CT imaging in rodent models evaluates brain uptake and clearance. Co-injection with cyclosporine A (P-gp inhibitor) enhances blood-brain barrier penetration. Biodistribution studies at 30/60/120 min post-injection, followed by gamma counting, quantify tracer retention. Lipinski’s Rule of Five compliance (MW <500, logP <5) is critical for optimizing bioavailability .

Q. What in vitro models assess neurotoxicity of this compound derivatives?

- Methodological Answer : Primary neuronal cultures (e.g., rat cortical neurons) treated with test compounds (1–100 µM) are analyzed for lactate dehydrogenase (LDH) release and MTT assay viability. Caspase-3/7 activity assays and reactive oxygen species (ROS) probes (e.g., DCFH-DA) quantify apoptosis and oxidative stress. Co-treatment with DAT inhibitors (e.g., cocaine) differentiates transporter-mediated vs. nonspecific toxicity .

Q. How do structural modifications on the benzyl group affect metabolic stability?

- Methodological Answer : Fluorination at the benzyl para-position reduces CYP450-mediated oxidation. In vitro metabolism assays with human liver microsomes (HLM) and UDPGA cofactors identify glucuronidation sites. LC-MS/MS metabolite profiling (e.g., hydroxylation, dealkylation) guides SAR. Derivatives with electron-withdrawing groups (e.g., -CF) show improved half-lives (>60 min in HLM) .

Q. What challenges arise in correlating in vitro DAT binding with in vivo imaging outcomes?

- Methodological Answer : Species differences (e.g., rodent vs. human DAT homology) necessitate transgenic models. Partial volume correction in SPECT imaging accounts for tracer distribution discrepancies. Ex vivo autoradiography validates in vivo data by comparing regional brain uptake with in vitro K values. Statistical modeling (e.g., Bland-Altman plots) quantifies agreement between assays .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。